molecular formula C23H17NO3 B2372313 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923250-62-8

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2372313
CAS No.: 923250-62-8
M. Wt: 355.393
InChI Key: IVXSYODOSNHNHR-UHFFFAOYSA-N
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Description

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound is characterized by the presence of a chromen-4-one moiety, which is a derivative of coumarin, and a benzamide group. The compound’s structure suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Synthesis of 4-methyl-2-oxo-2H-chromen-6-ylamine: This intermediate is prepared by reacting 4-methylcoumarin with appropriate reagents to introduce an amino group at the 6-position.

    Formation of the Benzamide Derivative: The 4-methyl-2-oxo-2H-chromen-6-ylamine is then reacted with benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and benzamide moieties.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: The compound’s derivatives are used in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: A coumarin derivative with similar structural features.

    Warfarin: An anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its benzamide group enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXSYODOSNHNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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